molecular formula C15H26Cl2N4O B2942615 1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride CAS No. 2418593-36-7

1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride

Cat. No.: B2942615
CAS No.: 2418593-36-7
M. Wt: 349.3
InChI Key: JJZRWBQIXLWJPX-LOCPCMAASA-N
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Description

1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one; hydrochloride is a structurally complex small molecule featuring a pyrrolidine core substituted with a 2,2-dimethylpropyl group at the 4-position and an amino group at the 3-position (stereochemistry: 3S,4R). The propan-1-one linker connects this pyrrolidine moiety to a 4-chloropyrazol-1-yl group. Its hydrochloride salt form enhances solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25ClN4O.ClH/c1-15(2,3)6-11-8-19(10-13(11)17)14(21)4-5-20-9-12(16)7-18-20;/h7,9,11,13H,4-6,8,10,17H2,1-3H3;1H/t11-,13-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZRWBQIXLWJPX-LOCPCMAASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CN(CC1N)C(=O)CCN2C=C(C=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H]1CN(C[C@H]1N)C(=O)CCN2C=C(C=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases, protective groups, and specific solvents to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the chlorine atom can produce various substituted pyrazole derivatives .

Scientific Research Applications

1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogues Identified in Evidence

Compound ID Core Structure Substituents Key Functional Groups Reference
Target Compound Pyrrolidine (3S,4R) 4-(2,2-dimethylpropyl), 3-amino, propan-1-one-linked 4-chloropyrazole Chloropyrazole, stereospecific pyrrolidine
Compound Pyrrolidine (3S,4R) 4-(2,2-dimethylpropyl), 3-amino, propan-1-one-linked 3,5-dimethyl-1,2-oxazole Oxazole, dimethyl groups
Compound Pyrrolidine (3S,4R) 4-(2,2-dimethylpropyl), 3-amino, ethanone-linked tetrahydropyrazolo[1,5-a]pyridine Pyrazolo-pyridine, bicyclic system

Critical Substituent Differences

Pyrazole vs. Oxazole vs. The oxazole analogue () replaces chlorine with methyl groups, increasing hydrophobicity and steric bulk, which may alter binding kinetics .

Linker Chain (Propan-1-one vs.

Stereochemistry :

  • The (3S,4R) configuration in the target compound and its analogues is critical for chiral recognition in biological systems. highlights how stereochemical inversion (e.g., 3R vs. 3S in pyrrolidine derivatives) can drastically alter activity profiles .

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound Compound Compound
Molecular Weight ~450 g/mol (estimated) ~460 g/mol ~470 g/mol
LogP ~2.5 (moderate lipophilicity due to 2,2-dimethylpropyl and chloropyrazole) ~3.0 (higher lipophilicity from oxazole methyl groups) ~2.8 (balanced by pyrazolo-pyridine)
Hydrogen Bond Acceptors 6 (amide, pyrazole, pyrrolidine N) 5 (oxazole, pyrrolidine N) 7 (pyrazolo-pyridine, ethanone)
Aqueous Solubility Moderate (enhanced by HCl salt) Low (neutral oxazole) Low (bicyclic system)

Biological Activity

The compound 1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride (referred to as "the compound" hereafter) has garnered attention for its potential therapeutic applications. This article synthesizes existing research findings on its biological activity, mechanisms, and implications in various medical fields.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolidine ring and a chloropyrazole moiety. Its molecular formula is C14_{14}H20_{20}ClN3_3O, and it possesses a hydrochloride salt form which enhances its solubility in aqueous environments.

PropertyValue
Molecular Weight281.78 g/mol
SolubilitySoluble in water
pKaNot available
LogPNot available

Research indicates that the compound acts primarily as an inhibitor of certain metabolic pathways, particularly those involving amino acid metabolism. It has been shown to interact with enzymes related to proline metabolism, which is crucial in cancer cell proliferation.

Case Study: Inhibition of hOAT

A significant study demonstrated that the compound inhibits human ornithine aminotransferase (hOAT), a key enzyme in proline metabolism. The inhibition leads to reduced levels of L-glutamate and L-proline, which are vital for tumor growth in hepatocellular carcinoma (HCC) models. The pharmacological inhibition resulted in notable anti-tumor activity and decreased levels of alpha-fetoprotein (AFP), a biomarker for HCC .

Antitumor Effects

The compound's antitumor effects have been documented in various preclinical studies:

  • In vitro Studies : The compound exhibited potent cytotoxic effects against several cancer cell lines, including HCC and non-small cell lung cancer (NSCLC). It suppressed cell proliferation significantly more than control compounds .
  • In vivo Studies : Animal models treated with the compound showed reduced tumor size and weight compared to untreated controls. The mechanism involves metabolic reprogramming that disrupts the energy supply to tumors .

Neuroprotective Effects

Preliminary research suggests potential neuroprotective properties. The compound may modulate neurotransmitter levels, particularly GABA, which could have implications for treating neurological disorders .

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInhibition of tumor growth
NeuroprotectiveModulation of GABA levels
Metabolic RegulationDisruption of proline metabolism

Pharmacokinetics

While specific pharmacokinetic data for this compound remain limited, studies on similar compounds suggest favorable absorption rates and metabolic stability. Future research is needed to elucidate its bioavailability and half-life.

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